An In-depth Technical Guide to 4-Isopropyl-2-methylthiazole: Properties, Structure, and Applications
An In-depth Technical Guide to 4-Isopropyl-2-methylthiazole: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 4-Isopropyl-2-methylthiazole, a heterocyclic compound of significant interest to researchers in flavor science, medicinal chemistry, and synthetic organic chemistry. We will delve into its core chemical and physical properties, elucidate its structure through spectroscopic analysis, detail a validated synthetic protocol, and explore its current and potential applications.
Core Molecular Identity and Physicochemical Properties
4-Isopropyl-2-methylthiazole is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the alkyl substituents—an isopropyl group at position 2 and a methyl group at position 4—defines its unique characteristics.
Key Identifiers:
-
IUPAC Name: 4-methyl-2-propan-2-yl-1,3-thiazole[1]
-
CAS Number: 15679-13-7[1]
-
Molecular Formula: C₇H₁₁NS[1]
-
Synonyms: 2-Isopropyl-4-methylthiazole, Peach thiazole, Tropical thiazole[1]
The compound is a colorless to pale yellow liquid, and it is known for its potent aroma, which is a key driver of its commercial applications.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 141.24 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid | [2] |
| Boiling Point | 175 °C (at 760 mmHg); 92 °C (at 50 mmHg) | [2] |
| Density | 1.00 - 1.001 g/cm³ at 20-25 °C | [2] |
| Refractive Index | ~1.50 at 20 °C | |
| Solubility | Slightly soluble in water (0.23 g/L at 25 °C); miscible with ethanol and fats. | [2] |
| Vapor Pressure | 1.6 hPa at 25 °C | [2] |
| Flash Point | 58 °C | [2] |
Chemical Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and well-established method for synthesizing 2,4-disubstituted thiazoles like 4-isopropyl-2-methylthiazole is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.
Causality of Reagent Selection:
-
Thioamide (Isobutyramide): To achieve the isopropyl group at the C2 position of the thiazole ring, the corresponding thioamide, isobutyramide (or 2-methylpropanethioamide), is required. The carbon of the thioamide group becomes the C2 of the final thiazole.
-
α-Haloketone (Chloroacetone): To install the methyl group at the C4 position, an α-haloketone with a methyl group adjacent to the carbonyl is needed. Chloroacetone is a readily available and effective reagent for this purpose. The ketone's carbonyl carbon and the adjacent halogenated carbon form the C5 and C4 atoms of the thiazole ring, respectively.
Figure 1: Hantzsch Synthesis Workflow (Within 100 characters)
Experimental Protocol: Hantzsch Synthesis of 4-Isopropyl-2-methylthiazole
This protocol is a representative procedure based on the principles of the Hantzsch synthesis.[5]
Materials:
-
Isobutyramide (2-methylpropanethioamide)
-
Chloroacetone
-
Ethanol (absolute)
-
Sodium carbonate (Na₂CO₃) solution (5% aqueous)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyramide (1.0 eq) in absolute ethanol (approx. 2-3 mL per mmol of thioamide).
-
Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.1 eq) dropwise at room temperature. The addition is often mildly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Expertise Note: The initial step is an Sₙ2 reaction where the nucleophilic sulfur of the thioamide attacks the carbon bearing the chlorine. The subsequent cyclization and dehydration are driven by heating.
-
Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution. This step is crucial to neutralize the hydrohalic acid (HCl) byproduct formed during the reaction, which protonates the thiazole product, making it water-soluble. Neutralization renders the product as a free base, facilitating its extraction into an organic solvent.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 4-Isopropyl-2-methylthiazole as a colorless to pale yellow liquid.
Structural Elucidation via Spectroscopy
The structure of 4-Isopropyl-2-methylthiazole can be unequivocally confirmed through a combination of NMR, Mass Spectrometry, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide a detailed map of the carbon and hydrogen framework.
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.70 ppm (s, 1H): This singlet corresponds to the single proton attached to the thiazole ring at the C5 position. Its chemical shift in the aromatic region confirms the aromatic nature of the thiazole ring.[1]
-
δ ~3.28 ppm (sept, 1H, J ≈ 6.9 Hz): This septet is characteristic of the methine proton (-CH) of the isopropyl group. It is split by the six adjacent methyl protons.[1]
-
δ ~2.41 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the thiazole ring at the C4 position.[1]
-
δ ~1.38 ppm (d, 6H, J ≈ 6.9 Hz): This doublet represents the six equivalent protons of the two methyl groups within the isopropyl substituent. They are split by the single methine proton.[1]
¹³C NMR (22.5 MHz, CDCl₃):
-
δ ~177.4 ppm: Carbonyl carbon (C2) of the thiazole ring, highly deshielded due to its bonding to both nitrogen and sulfur.[1]
-
δ ~152.0 ppm: C4 of the thiazole ring, attached to the methyl group.[1]
-
δ ~111.7 ppm: C5 of the thiazole ring, the only carbon bearing a hydrogen.[1]
-
δ ~33.3 ppm: Methine carbon (-CH) of the isopropyl group.[1]
-
δ ~23.2 ppm: Equivalent methyl carbons (-CH₃) of the isopropyl group.[1]
-
δ ~17.0 ppm: Methyl carbon (-CH₃) attached to C4.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): A prominent peak is observed at m/z = 141 , corresponding to the molecular weight of the compound (C₇H₁₁NS⁺).[6][7]
-
Key Fragmentation: A significant fragment is typically seen at m/z = 126 . This corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for isopropyl groups, resulting in a stable secondary carbocation.
Infrared (IR) Spectroscopy
While less definitive for the overall structure than NMR, IR spectroscopy is excellent for confirming the presence of key functional groups and the aromatic nature of the ring.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic proton on the thiazole ring and the sp³ C-H bonds of the alkyl groups.
-
~2970-2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the methyl and isopropyl groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic thiazole ring. The presence of multiple bands in this region is characteristic of aromatic heterocycles.
-
~1385-1370 cm⁻¹: Characteristic C-H bending vibration for the isopropyl group (often a doublet).
Applications and Field Insights
Flavor and Fragrance Industry
The primary application of 4-Isopropyl-2-methylthiazole is as a potent flavor and fragrance ingredient. It is naturally found in foods like durian, tomatoes, yeast extract, and roasted meats.[1]
-
Aroma Profile: It imparts a complex aroma described as green, nutty, fruity, earthy, and tropical.[8] It is particularly noted for adding the characteristic "fuzzy skin" note to peach and apricot flavors.
-
Mechanism of Perception: Thiazoles are perceived not by taste buds but through olfaction. The nose detects these volatile compounds, sending signals to the brain that we interpret as complex flavor notes like "meaty," "roasted," or "nutty."[9] This makes them invaluable for creating authentic sensory experiences in processed foods.
-
Use Levels: It is used very sparingly due to its high impact. In finished products, it can be effective in the parts-per-billion (ppb) to low parts-per-million (ppm) range to enhance fruit flavors like papaya and melon, or to add complexity to savory profiles.
Potential in Drug Development and Medicinal Chemistry
While 4-Isopropyl-2-methylthiazole itself is not an active pharmaceutical ingredient, its core thiazole scaffold is a "privileged structure" in medicinal chemistry. The thiazole ring is a key component in numerous FDA-approved drugs, including anticancer agents (e.g., Dasatinib), anti-inflammatory drugs (e.g., Meloxicam), and antibiotics.[10][11]
-
As a Building Block: This specific compound can serve as a valuable starting material or fragment for the synthesis of more complex molecules. The alkyl substitutions provide steric and electronic properties that can be exploited to tune the binding of a potential drug candidate to a biological target.
-
Reactivity for Derivatization: The thiazole ring has known reactivity patterns that medicinal chemists can leverage. The proton at C2 (in unsubstituted thiazole) is acidic, and the ring can undergo electrophilic substitution, primarily at the C5 position.[11][12] These reactive sites allow for the systematic modification of the core structure to build libraries of compounds for screening. For 4-Isopropyl-2-methylthiazole, the C5 position remains a viable site for derivatization to explore structure-activity relationships (SAR).
Safety and Handling
As a laboratory chemical, 4-Isopropyl-2-methylthiazole must be handled with appropriate precautions.
GHS Classification:
-
Flammable Liquid: Category 3 (H226: Flammable liquid and vapor).[2][13]
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed).
-
Skin/Eye Irritation: May cause skin and serious eye irritation.
Handling and Storage Protocol:
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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2-Isopropyl-4-methylthiazole (YMDB01496). Yeast Metabolome Database. [Link]
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Thiazoles as Key Ingredients in Soup Bases and Stocks. Advanced Biotech. [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
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Production of process flavorings from methionine, thiamine with d-xylose or dextrose by direct extrusion. PubMed. [Link]
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